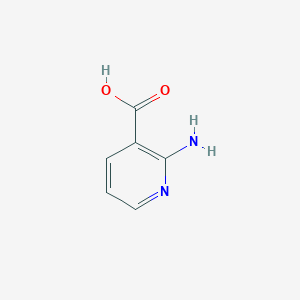

2-Aminonicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIVDNYJNOPGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063801 | |

| Record name | 2-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-47-1 | |

| Record name | 2-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminonicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S29G45VTQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminonicotinic acid synthesis from quinoline

An In-Depth Technical Guide for the Synthesis of 2-Aminonicotinic Acid from Quinoline

Abstract

This compound, also known as 2-aminopyridine-3-carboxylic acid, is a pivotal building block in the synthesis of a multitude of bioactive molecules, finding extensive application in pharmaceutical and agrochemical research and development.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of a robust and scalable four-step synthetic route starting from quinoline, an inexpensive and readily available coal tar derivative. The process involves the initial oxidative cleavage of the quinoline benzene ring to yield 2,3-pyridinedicarboxylic acid (quinolinic acid), followed by intramolecular dehydration to the corresponding anhydride. Subsequent ammonolysis and a Hofmann degradation reaction successfully introduce the C(2) amino group to furnish the target molecule.[4] This document details the underlying chemical principles, compares key process parameters, and provides field-proven experimental protocols suitable for laboratory and large-scale preparation.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest due to its unique bifunctional structure, incorporating both a nucleophilic amino group and a carboxylic acid on a pyridine scaffold.[2][5] This arrangement makes it an exceptionally versatile precursor for constructing complex molecular architectures. In the pharmaceutical industry, it serves as a key intermediate for drugs targeting neurological disorders, as well as novel anti-inflammatory and anti-cancer agents.[1] Its derivatives are also investigated as inhibitors of quinolinic acid synthesis in the brain, offering a potential therapeutic avenue for neurodegenerative diseases.[6] Beyond medicine, it is a valuable intermediate in the formulation of modern agrochemicals.[1][2]

While several synthetic pathways to this compound exist, the route from quinoline is particularly advantageous due to the low cost and high availability of the starting material. This guide focuses on a validated four-step method that has been optimized for yield and operational safety, achieving an overall yield of up to 29%.[4]

Overall Synthetic Pathway

The transformation of quinoline into this compound is accomplished via a four-step reaction sequence. The core strategy involves the selective degradation of the carbocyclic (benzene) portion of the quinoline molecule, followed by the chemical manipulation of the resulting pyridine-2,3-dicarboxylic acid intermediate to install the desired amino group at the C-2 position.

Figure 2: Simplified workflow of the Hofmann Degradation step.

Experimental Protocol: [4]1. Hypobromite Preparation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding liquid bromine to a stirred, cold solution of sodium hydroxide. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment. 2. Ammonolysis/Degradation: To the prepared hypobromite solution, add the 2,3-pyridinedicarboxylic anhydride from the previous step. 3. Heating: Slowly heat the reaction mixture to around 80-90 °C and maintain for 1-2 hours. The reaction progress can be monitored by TLC. 4. Isolation and Purification: After the reaction is complete, cool the mixture. Carefully adjust the pH to ~7 with hydrochloric acid to precipitate the product. The crude this compound can be collected by filtration. 5. Recrystallization: Further purification can be achieved by recrystallizing the solid from hot water or an appropriate solvent system to yield the final product with high purity (>98% by HPLC). [4]

Conclusion

The synthetic route from quinoline provides an efficient, economical, and scalable method for the production of this compound, a high-value intermediate for the pharmaceutical and agrochemical industries. The key advantages of this process include the use of inexpensive starting materials and the optimization of the oxidative cleavage step, which significantly enhances the overall yield. [4]The subsequent anhydride formation, ammonolysis, and Hofmann degradation are robust and well-understood chemical transformations. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully implement this valuable synthesis.

References

- Synthesis of this compound. (n.d.). ResearchGate.

- Exploring the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- CN104513197A - this compound synthetic method. (n.d.). Google Patents.

- This compound 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. (2013, December 12). PubMed.

- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). MDPI.

- Pyridine Dicarboxylic Acids. (2008, December 28). Sciencemadness Discussion Board.

- US3829432A - Process for the oxidation of quinoline. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminonicotinic acid synthesis from 2-chloronicotinic acid

The synthesis of this compound from 2-chloronicotinic acid is a well-established and vital transformation in chemical manufacturing. The choice between a direct SNAr pathway, often accelerated by microwave irradiation, and a more versatile metal-catalyzed approach like the Buchwald-Hartwig amination depends on the specific substrate, desired scale, and available equipment. By understanding the underlying mechanisms, carefully controlling reaction parameters, and adhering to rigorous safety standards, researchers and drug development professionals can efficiently and safely produce this critical chemical intermediate. Future efforts will likely focus on developing even greener and more cost-effective methods, such as catalyst-free and solvent-free conditions, to further improve the sustainability of this process. [18]

References

- Synthesis of this compound. (n.d.). ResearchGate.

- Quevedo, C., Bavetsias, V., & McDonald, E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.

- CN104513197A - this compound synthetic method. (2015). Google Patents.

- Foks, H., & Sawlewicz, J. (1975). Synthesis of some this compound derivatives. PubMed.

- 2-Chloronicotinic acid Safety Data Sheet. (2016). NET.

- Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). ResearchGate.

- Exploring the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com.

- Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- nucleophilic aromatic substitutions. (2019). YouTube.

- Nucleophilic aromatic substitution I. (n.d.). Khan Academy.

- Nucleophilic aromatic substitution. (n.d.). Britannica.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104513197A - this compound synthetic method - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

A Technical Guide to the Synthesis of 2-Aminonicotinic Acid via a Key Hofmann Degradation Strategy

Abstract: 2-Aminonicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its structure, featuring a carboxylic acid and an amino group on a pyridine ring, makes it a versatile scaffold in medicinal chemistry. This guide provides an in-depth technical exploration of a robust synthetic route to this compound, with a specific focus on the application of the Hofmann degradation as the key transformation. We will dissect the underlying mechanism of this classic rearrangement, present a detailed experimental protocol, and offer field-proven insights into process optimization and control. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic method.

Part 1: The Strategic Importance of this compound

This compound, also known as 2-amino-3-pyridinecarboxylic acid, is a highly valuable heterocyclic building block. Its derivatives are integral to the structure of a wide array of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and other therapeutic candidates. The strategic placement of the amino and carboxylic acid groups allows for diverse subsequent chemical modifications, making it a sought-after starting material in multi-step synthetic campaigns. While several methods exist for its synthesis[1][2][3], the pathway involving a Hofmann degradation offers a classic and effective approach, particularly when starting from readily available precursors.

Part 2: A Multi-Step Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from quinoline.[4] The critical final step involves the Hofmann degradation of a cyclic imide intermediate to precisely install the C2-amino group and reveal the C3-carboxylic acid. This pathway is advantageous due to the low cost of the initial starting material and its suitability for large-scale preparation.[4]

The overall transformation is outlined below:

-

Oxidation: Quinoline is oxidized to yield 2,3-pyridinedicarboxylic acid.

-

Dehydration: The resulting diacid undergoes intramolecular dehydration to form 2,3-pyridinedicarboxylic anhydride.

-

Ammonolysis/Imide Formation: The anhydride reacts with an ammonia source to form the cyclic intermediate, 2,3-pyridinedicarboximide.

-

Hofmann Degradation: The imide is subjected to Hofmann conditions (alkaline hypobromite) to furnish the final product, this compound.

Caption: High-level workflow for the synthesis of this compound.

Part 3: The Hofmann Degradation: Core Principles and Mechanism

The Hofmann degradation, or Hofmann rearrangement, is a powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[7]

General Mechanism: The reaction is initiated by the in situ formation of sodium hypobromite from bromine and a strong base like sodium hydroxide.[5] The mechanism unfolds through the following key steps:

-

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion attacks bromine to form an N-bromoamide intermediate.

-

Anion Formation: A second deprotonation of the N-bromoamide by the base yields a bromoamide anion.[5]

-

Rearrangement (Key Step): The bromoamide anion rearranges; the alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. This concerted step forms a highly reactive isocyanate intermediate.[8]

-

Hydrolysis: The isocyanate is attacked by hydroxide ions (or water) in a nucleophilic addition.

-

Decarboxylation: This addition forms an unstable carbamic acid (or its salt), which spontaneously loses carbon dioxide to yield the final primary amine.[5][7]

Application to 2,3-Pyridinedicarboximide: In this specific synthesis, the substrate for the Hofmann degradation is a cyclic imide. The mechanism is analogous to the synthesis of anthranilic acid from phthalimide. The base first attacks one of the carbonyl groups, leading to ring opening and the formation of a sodium salt of a carbamoyl-carboxylate. This intermediate then proceeds through the N-bromination and rearrangement steps, ultimately yielding this compound after acidification.

Caption: The stepwise mechanism of the Hofmann Degradation.

Part 4: Experimental Protocol for the Hofmann Degradation Step

This section provides a representative, detailed methodology for the conversion of 2,3-pyridinedicarboximide to this compound.

Causality Behind Experimental Choices:

-

Temperature Control: The formation of sodium hypobromite and the subsequent reaction are exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromine is crucial to prevent the disproportionation of hypobromite and minimize side reactions.

-

Molar Equivalents: An excess of base is used to ensure complete deprotonation of the amide and to neutralize the HBr formed during the reaction. The amount of bromine is typically stoichiometric or in slight excess.

-

Warming Step: The rearrangement step requires thermal energy. Gently warming the reaction mixture after the initial N-bromination facilitates the migration and formation of the isocyanate.

-

Acidification: The final product is an amino acid, which is amphoteric. It is least soluble at its isoelectric point. Careful acidification of the reaction mixture with an acid like acetic acid or hydrochloric acid is required to precipitate the product from the aqueous solution.

Reagents and Reaction Parameters:

| Reagent/Parameter | Molar Eq. | Quantity (Example Scale) | Purpose |

| 2,3-Pyridinedicarboximide | 1.0 | 14.8 g (0.1 mol) | Starting Material |

| Sodium Hydroxide (NaOH) | 4.0 | 16.0 g (0.4 mol) | Base, Reactant |

| Water (H₂O) | - | 100 mL | Solvent |

| Bromine (Br₂) | 1.1 | 17.6 g (5.6 mL, 0.11 mol) | Halogenating Agent |

| Glacial Acetic Acid | - | As needed | pH adjustment for precipitation |

Step-by-Step Methodology:

-

Preparation of Alkaline Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Add the 2,3-pyridinedicarboximide powder to the cold alkaline solution with stirring until it is fully dissolved or a fine slurry is formed.

-

Hypobromite Formation & N-Bromination: Add bromine dropwise via the dropping funnel to the stirred, cold solution. Maintain the temperature below 10 °C throughout the addition. The solution will typically turn from a reddish-brown to a pale yellow color upon completion.

-

Rearrangement: Once the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup and Isolation: Cool the reaction mixture back down to room temperature in an ice bath.

-

Product Precipitation: Carefully acidify the cold solution by the slow addition of glacial acetic acid or concentrated HCl. Monitor the pH. The product will begin to precipitate. Adjust the pH to the isoelectric point of this compound (typically around pH 3-4) to maximize recovery.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol or acetone to facilitate drying.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Part 5: Process Considerations and Troubleshooting

-

Side Reactions: Under strongly basic and high-temperature conditions, the pyridine ring can be susceptible to degradation. Overheating or prolonged reaction times should be avoided.

-

Incomplete Reaction: If monitoring indicates the presence of starting material, a small additional charge of pre-formed hypobromite solution can be added, or the reaction time at elevated temperature can be extended.

-

Low Yield: Poor yield can result from the disproportionation of the hypobromite reagent (if the temperature is not controlled during its formation) or from the product remaining dissolved during precipitation. Ensuring the correct pH for precipitation is critical.

-

Alternative Reagents: For substrates sensitive to bromine and strong base, other reagents can be used to effect a Hofmann-type rearrangement, such as lead tetraacetate or hypervalent iodine reagents like PIDA (phenyliodine diacetate), which often allow for milder reaction conditions.[9][10]

Part 6: Conclusion

The Hofmann degradation represents a cornerstone of organic synthesis, providing a reliable method for the conversion of amides to amines. Its application in the synthesis of this compound from a cyclic imide precursor demonstrates its utility in complex heterocyclic chemistry. By understanding the reaction mechanism and carefully controlling the experimental parameters—particularly temperature and stoichiometry—researchers can effectively leverage this transformation to produce this valuable pharmaceutical intermediate with high purity and good yield. The insights and protocols provided in this guide serve as a comprehensive resource for the practical application of this important chemical reaction.

References

- Synthesis of this compound. ResearchGate.

- Hofmann rearrangement. Wikipedia.

- Hofmann Rearrangement. Chemistry Steps.

- Hofmann Rearrangement: Mechanism & Examples. NROChemistry.

- The Hofmann reaction involving annulation of o-(pyridin-2-yl)aryl amides selectively and rapidly leads to potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. Green Chemistry (RSC Publishing).

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- Synthesis of some this compound derivatives. PubMed.

- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.

- Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Vedantu.

- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.

Sources

- 1. Synthesis of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. The Hofmann reaction involving annulation of o-(pyridin-2-yl)aryl amides selectively and rapidly leads to potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonicotinic acid, a pivotal heterocyclic compound, serves as a versatile building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its unique chemical structure, featuring both an amino and a carboxylic acid group on a pyridine ring, imparts a rich and complex spectroscopic profile. Understanding these spectroscopic properties is paramount for its identification, characterization, and quality control in research and development. This guide provides a comprehensive exploration of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometric (MS) characteristics of this compound. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer in-depth analysis of the spectral data, grounded in the molecule's structural and electronic properties.

Introduction: The Significance of this compound

This compound (2-ANA), also known as 2-aminopyridine-3-carboxylic acid, is a compound of significant interest in medicinal and materials chemistry. It is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of both a basic amino group and an acidic carboxylic acid group, along with the aromatic pyridine ring, allows for a variety of chemical modifications and contributes to its unique physicochemical properties. Furthermore, 2-ANA can exist in tautomeric and zwitterionic forms, which significantly influences its spectroscopic behavior and interaction with other molecules. A thorough understanding of its spectroscopic signature is therefore essential for researchers working with this versatile compound.

Molecular Structure and Tautomerism

The spectroscopic properties of this compound are intrinsically linked to its molecular structure. The molecule consists of a pyridine ring substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of this compound.

A crucial aspect of this compound's chemistry is its ability to exist in different tautomeric and ionic forms. In the solid state and in polar solvents, it predominantly exists as a zwitterion, where the carboxylic acid proton has transferred to the pyridine ring nitrogen. This zwitterionic form is stabilized by intermolecular hydrogen bonding. The presence of these different forms in solution can lead to complex spectra, and understanding this equilibrium is key to accurate interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Expected Spectral Features

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent polarity and the pH of the solution, which affect the tautomeric and ionic equilibrium of the molecule.

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| Basic | Not specified | Not specified | π → π* |

Note: Specific quantitative data for λmax and molar absorptivity can vary depending on the solvent and pH. The provided table is a general representation.

Experimental Protocol: UV-Vis Analysis

Objective: To determine the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

Caption: Workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound displays a complex pattern of absorption bands corresponding to the various vibrational modes of its functional groups. The presence of the zwitterionic form is often evident in the solid-state FT-IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino group (-NH₂) |

| 3000-2500 (broad) | O-H stretching | Carboxylic acid (-COOH) |

| ~1700 | C=O stretching | Carboxylic acid (-COOH) |

| ~1650 | N-H bending | Amino group (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Aromatic ring |

| 1300-1000 | C-N and C-O stretching | Amino and Carboxylic acid groups |

| 900-650 | C-H out-of-plane bending | Aromatic ring |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. In the zwitterionic form, the C=O stretch may be shifted to a lower wavenumber due to resonance, and characteristic N⁺-H stretches may appear.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound (finely ground)

-

Potassium bromide (KBr), IR grade (dried)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Place a small amount of KBr (approx. 100-200 mg) in an agate mortar. Add a very small amount of this compound (approx. 1-2 mg).

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear uniform.

-

Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and label the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.

Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.03 | Doublet of doublets | dd |

| H-5 | ~6.60 | Doublet of doublets | dd |

| H-6 | ~8.16 | Doublet of doublets | dd |

| -NH₂ | Variable | Broad singlet | - |

| -COOH | Variable | Broad singlet | - |

Note: The chemical shifts of the amine and carboxylic acid protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 |

| C-3 | ~110 |

| C-4 | ~140 |

| C-5 | ~115 |

| C-6 | ~150 |

| -COOH | ~170 |

Note: These are approximate chemical shifts. The exact values can be influenced by the solvent and other experimental conditions. The quaternary carbons (C-2, C-3, and -COOH) will typically show weaker signals.

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. Cap the tube securely.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, relaxation delay). Acquire the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms based on their chemical shifts and, if available, data from 2D NMR experiments.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound (molecular weight: 138.12 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will be influenced by the stability of the resulting fragment ions. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For aromatic amines, cleavage of the C-C bond adjacent to the C-N bond is common.

Potential Fragment Ions:

-

m/z 138: Molecular ion [C₆H₆N₂O₂]⁺

-

m/z 121: Loss of •OH

-

m/z 93: Loss of •COOH

-

m/z 94: Loss of CO₂

Experimental Protocol: Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, the sample is typically vaporized before ionization. For ESI, the sample is dissolved in a suitable solvent and infused into the source.

-

Ionization: The sample molecules are ionized in the ion source.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.

Caption: Workflow for Mass Spectrometric analysis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amination of 2-chloronicotinic acid. This reaction can be carried out using aqueous ammonia, often under elevated temperature and pressure or with microwave assistance to improve reaction times and yields.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

Objective: To synthesize this compound from 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid

-

Aqueous ammonia (e.g., 25%)

-

Copper(II) acetate monohydrate (catalyst)

-

1-Methyl-2-pyrrolidinone (NMP) as solvent

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 2-chloronicotinic acid, aqueous ammonia, a catalytic amount of copper(II) acetate monohydrate, and NMP.

-

Reaction: Heat the mixture in an oil bath with stirring for a specified time (e.g., 12 hours at 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over magnesium sulfate. Concentrate the solution under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

The spectroscopic properties of this compound are a direct reflection of its complex molecular structure, which includes an amino group, a carboxylic acid group, and a pyridine ring, and its existence in tautomeric and zwitterionic forms. This guide has provided a detailed overview of the UV-Vis, FT-IR, NMR, and Mass Spectrometric characteristics of this important compound. The experimental protocols and data analysis frameworks presented herein are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling accurate identification, characterization, and utilization of this compound in their scientific endeavors.

References

- CN104513197A - this compound synthetic method - Google P

- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchG

- Exploring the Synthesis and Applications of this compound. (URL: [Link])

- Synthesis of this compound - ResearchG

- NMR Sample Prepar

- FT-IR spectra of CaCO3 crystals in presence of this compound at...

- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (URL: [Link])

- FT-IR spectra in the KBr pellet: (A)

- IR handout.pdf. (URL: [Link])

- KBr Pellet Method - Shimadzu. (URL: [Link])

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691)

- (URL: [Link])

- General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - The Royal Society of Chemistry. (URL: [Link])

- FTIR Spectrum. (URL: [Link])

- 13C NMR Chemical Shifts - Oregon St

- mass spectra - fragmentation p

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods - | JASCO Global. (URL: [Link]

Introduction: The Strategic Importance of 2-Aminonicotinic Acid

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of 2-Aminonicotinic Acid

This compound, also known by its IUPAC name 2-aminopyridine-3-carboxylic acid, is a heterocyclic aromatic compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry.[][2] Its structure is deceptively simple, featuring a pyridine ring substituted with two key functional groups: a carboxylic acid at position 3 and an amino group at position 2.[3] This specific arrangement of functional groups imparts a unique and versatile reactivity profile, making it an invaluable precursor for a wide array of complex bioactive molecules and functional materials.[4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the chemical behavior of this compound. We will dissect the distinct reactivity of its carboxylic acid, amino, and pyridine ring functionalities, explain the causality behind common synthetic transformations, and detail its significant role as a ligand in coordination chemistry. By grounding these principles in established experimental protocols and applications, this document aims to serve as a comprehensive technical resource for leveraging the full synthetic potential of this pivotal molecule.

Core Physicochemical and Structural Properties

A foundational understanding of this compound begins with its physical and structural characteristics. It is typically a white to off-white or light yellow crystalline powder.[6][7] X-ray diffraction studies have revealed that in its solid, crystalline phase, this compound exists as a zwitterion, where the acidic proton from the carboxylic group protonates the nitrogen atom of the pyridine ring.[8][9][10] This zwitterionic character, along with intra- and intermolecular hydrogen bonding, influences its solubility and crystal packing.[10] In solution, its form depends on the solvent's nature; it exists as a neutral molecule in non-polar solvents and retains its zwitterionic form in polar protic solvents.[8][9]

| Property | Value | Source |

| CAS Number | 5345-47-1 | [6] |

| Molecular Formula | C₆H₆N₂O₂ | [] |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 295-297 °C (decomposes) | [] |

| Boiling Point | 342.3 °C at 760 mmHg | [] |

| Density | 1.417 g/cm³ | [] |

| Solubility | Good solubility in water and polar solvents like DMSO and DMF; poor in non-polar solvents. | [6][7] |

Synthesis of this compound: Key Methodologies

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, each with specific advantages regarding starting material cost, scalability, and yield.

Route 1: Multi-step Synthesis from Quinoline

A robust, four-step method starting from the inexpensive and readily available quinoline has been optimized for large-scale preparation.[11][12] This pathway provides the final product with high purity (98% by HPLC) and an overall yield of up to 29%.[11]

-

Oxidation: Quinoline is first oxidized to 2,3-pyridinedicarboxylic acid. The use of an oxidant system comprising NaClO₃, H₂SO₄, and CuSO₄ has been shown to be superior to traditional KMnO₄, improving the yield of this step to 65.2%.[11]

-

Dehydration: The resulting dicarboxylic acid is treated with acetic anhydride, causing intramolecular dehydration to form 2,3-pyridinedicarboxylic anhydride.[11][12]

-

Ammonolysis: The anhydride ring is opened via ammonolysis to generate the corresponding amide.[11]

-

Hofmann Degradation: The final step involves a Hofmann degradation of the amide. This classic rearrangement reaction expels a carbonyl group and introduces the primary amino group at the C2 position, yielding the target this compound.[11][12]

Caption: Synthesis of this compound from Quinoline.

Route 2: Nucleophilic Substitution from 2-Chloronicotinic Acid

A more direct approach involves the nucleophilic aromatic substitution of 2-chloronicotinic acid.[6] This method is conceptually simpler and can be highly efficient.

-

Amination: 2-chloronicotinic acid is reacted with ammonia, where the amino group displaces the chloro substituent.

-

Microwave-Assisted Synthesis: This reaction can be significantly accelerated using microwave irradiation. Optimal conditions for reacting 2-chloronicotinic acid with various amines have been identified, often using water as a solvent at elevated temperatures (e.g., 200°C), yielding a range of N-substituted 2-aminonicotinic acids.[13]

Route 3: From 2-Chloro-3-trichloromethylpyridine

A patented industrial method utilizes 2-chloro-3-trichloromethylpyridine as the starting material, achieving a high total yield of 89.2% and a purity of 97%.[14]

-

Amination: The starting material is first reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine.[14]

-

Hydrolysis: The trichloromethyl group of the intermediate is then hydrolyzed under alkaline conditions (e.g., sodium hydroxide) to the corresponding carboxylate salt.[14]

-

Acidification: Finally, the pH is adjusted with a strong acid (e.g., HCl) to precipitate the final this compound product.[14]

Dissecting the Reactivity of the Functional Groups

The unique chemical behavior of this compound stems from the interplay of its three distinct reactive sites: the carboxylic acid, the primary amine, and the pyridine ring.

Reactions of the Carboxylic Acid Group (-COOH)

The carboxylic acid group is a hub for nucleophilic acyl substitution reactions, enabling the synthesis of various derivatives.[15]

-

Esterification: The carboxyl group can be readily esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[15][16] This is a common strategy to protect the carboxylic acid or to modify the molecule's solubility and pharmacokinetic properties. The methyl ester of this compound, for instance, is a key intermediate for pharmaceuticals and agrochemicals.[17][18]

-

Amide Formation: Direct conversion to an amide by reaction with an amine is challenging because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[15][19] To overcome this, activating agents like dicyclohexylcarbodiimide (DCC) are employed. The DCC activates the carboxyl group, forming a good leaving group that is subsequently displaced by the amine to form the amide bond.[19] Boronic acids have also been explored as catalysts for amidation reactions.[20]

-

Acid Chloride Formation: The hydroxyl portion of the carboxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂), yielding the highly reactive 2-amino-3-pyridinecarbonyl chloride.[19] This acid chloride is a versatile intermediate for synthesizing esters and amides under milder conditions.

Caption: Generalized Mechanism of Fischer Esterification.

Reactions of the Amino Group (-NH₂)

The primary amino group at the C2 position is nucleophilic and can undergo a variety of common amine reactions.[3]

-

Acylation and Acetylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. For example, acetylation yields 2-acetamidonicotinic acid, a valuable building block in its own right.[12]

-

Alkylation: The nitrogen can be alkylated, although controlling the degree of alkylation can be challenging.[3]

-

Diazotization: Reaction with nitrous acid (HNO₂) can convert the primary amino group into a diazonium salt. This intermediate is often unstable but can be used in subsequent reactions, such as Sandmeyer reactions, to introduce a range of other functional groups.[16]

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. However, its reactivity is modulated by the attached functional groups. The C2-amino group is a strong activating group, while the C3-carboxylic acid group is deactivating. This push-pull electronic effect directs the regioselectivity of substitution reactions.

-

Electrophilic Substitution: Halogenation, such as bromination, can be achieved. For example, treating this compound with bromine in glacial acetic acid leads to the substitution of a hydrogen atom on the pyridine ring with a bromine atom.[7] The activating effect of the amino group facilitates this reaction.

Coordination Chemistry: A Versatile Ligand

The molecular architecture of this compound makes it an excellent ligand in coordination chemistry.[4] It can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring.[21] This chelating ability allows it to form stable complexes with a wide range of transition metal ions, including Co(II), Fe(III), Ni(II), Cu(II), Zn(II), and Ag(I).[22]

The stoichiometry of these complexes is typically 1:2 (metal:ligand), though 1:1 ratios are also observed, for instance with Ag(I) and Mn(II).[][22] These metal complexes are not mere curiosities; they often exhibit significant and varied biological activities, including antibacterial, antifungal, and nematicidal properties.[22] For example, silver and zinc complexes of this compound have shown high activity against Bacillus subtilis and Bacillus licheniformis, respectively.[22] This dual functionality—a synthetic building block and a versatile ligand—opens avenues for its use in bioinorganic chemistry and the development of novel metallodrugs.[4][23]

Caption: Reactivity and Application Pathways of this compound.

Experimental Protocols: Practical Methodologies

To translate theory into practice, this section provides representative, step-by-step protocols for key transformations of this compound.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is adapted from a patented method for the hydrolysis of an intermediate to the final product.[14]

Starting Material: 2-amino-3-trichloromethylpyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-trichloromethylpyridine in a 2M solution of sodium hydroxide (e.g., 1L).

-

Hydrolysis: Heat the mixture to approximately 70°C and maintain this temperature with stirring for 4 hours.

-

Concentration: After the hydrolysis is complete, cool the reaction mixture and remove approximately half of the water under reduced pressure.

-

Precipitation: Cool the remaining solution and carefully adjust the pH to 3-5 using concentrated hydrochloric acid. A white solid of this compound will precipitate.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the filtered solid with water to remove any residual salts and then dry thoroughly to obtain the final product.

Protocol 2: Bromination of the Pyridine Ring

This protocol describes an electrophilic substitution reaction on the pyridine ring.[7]

Starting Material: this compound

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a stirrer, add this compound (100 g, 724 mmol) and glacial acetic acid (500 mL). Cool the mixture in an ice-water bath.

-

Reagent Addition: While stirring, slowly add liquid bromine (37.1 mL, 724 mmol) dropwise to the reaction system.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to return to room temperature. Then, heat the mixture to reflux and maintain for 5 hours.

-

Isolation: A yellow solid will precipitate during the reaction. After the reflux period, cool the mixture and filter the solid.

-

Purification: Wash the collected solid first with glacial acetic acid (100 mL) and then with water (50 mL) to remove residual acetic acid. Dry the product to obtain the brominated derivative.

Conclusion

This compound is a molecule of significant strategic value, defined by the rich and distinct chemistry of its constituent functional groups. The carboxylic acid moiety offers a gateway to esters, amides, and other acyl derivatives, while the nucleophilic amino group provides a site for acylation and alkylation. The pyridine ring, activated by the amino group, participates in electrophilic substitution and, critically, acts in concert with the carboxylate to form stable chelate complexes with a host of metal ions. This multifaceted reactivity makes this compound a powerful and versatile building block, enabling the synthesis of diverse structures for applications spanning pharmaceuticals, agrochemicals, and materials science.[4][6] A thorough understanding of its chemical personality is paramount for any scientist seeking to harness its full potential in the design and creation of novel molecules.

References

- Zhang, J., Wang, B., & Li, J. (2014). Synthesis of this compound. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound. PharmaChem.

- Nawaz, M., Abbasi, M. W., Hisaindee, S., Zaki, M. J., Abbas, H. F., Mengting, H., & Ahmed, M. A. (2016). Synthesis, spectral studies and biological evaluation of this compound metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39-43.

- Google Patents. (2015). CN104513197A - this compound synthetic method. Google Patents.

- Ban, H., Muraoka, M., & Ohashi, N. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Transition metal amino acid complexes. Wikipedia.

- ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate.

- Dobson, A. J., & Gerkin, R. E. (1997). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1427-1429.

- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content.

- Zhang, Q., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations. Semantic Scholar.

- Martins, L. M. D. R. S., et al. (2018). Synthesis, Structures, Electrochemistry, and Catalytic Activity towards Cyclohexanol Oxidation of Mono-, Di-, and Polynuclear Iron(III) Complexes with 3-Amino-2-Pyrazinecarboxylate. MDPI.

- Oriental Journal of Chemistry. (n.d.). Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Oriental Journal of Chemistry.

- Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts.

- Yudin, A. K. (Ed.). (2016). Synthesis and applications of aminoboronic acids. Catalysis for Amide Bond Formation.

- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts.

Sources

- 2. This compound | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5345-47-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 5345-47-1 [m.chemicalbook.com]

- 9. This compound | 5345-47-1 [amp.chemicalbook.com]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104513197A - this compound synthetic method - Google Patents [patents.google.com]

- 15. jackwestin.com [jackwestin.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jk-sci.com [jk-sci.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 21. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 22. Synthesis, spectral studies and biological evaluation of this compound metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Tautomeric Landscape of 2-Aminonicotinic Acid

Abstract: 2-Aminonicotinic acid, a key heterocyclic scaffold in medicinal chemistry and biochemical research, presents a fascinating case of prototropic tautomerism.[] Its structure, featuring a pyridine ring, an amino group, and a carboxylic acid, allows for a dynamic equilibrium between multiple forms, including amino-imino and zwitterionic states.[2][3] The predominance of a specific tautomer is delicately governed by environmental factors such as the physical state, solvent polarity, and pH. Understanding and characterizing this tautomeric landscape is not merely an academic exercise; it is fundamental to predicting the molecule's physicochemical properties, biological activity, and interaction with molecular targets. This guide provides an in-depth exploration of the tautomeric equilibria of this compound, details the robust analytical methodologies for its characterization, and offers field-proven insights for researchers in drug development and chemical sciences.

The Theoretical Framework of Tautomerism in this compound

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] In the context of this compound, the phenomenon is dominated by prototropy, where the interconversion involves the migration of a proton. The molecule's constitution gives rise to two primary tautomeric considerations:

-

Amino-Imino Tautomerism: This equilibrium involves the migration of a proton between the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. This is a characteristic feature of 2-aminopyridine derivatives.[5] The canonical amino form preserves the aromaticity of the pyridine ring, a significant stabilizing factor, whereas the imino form disrupts this aromaticity.[2]

These equilibria are not mutually exclusive and are heavily influenced by the surrounding chemical environment. In free base form and in solution, the amino tautomer tends to prevail due to the preservation of aromatic resonance energy.[2] Conversely, in the solid crystalline state, the zwitterionic form is stabilized by extensive intermolecular hydrogen bonding.[8][9] Furthermore, acidification leads to the formation of hydrochlorides which favor the imino form.[2]

Caption: Prototropic tautomeric equilibria in this compound.

Analytical Methodologies for Tautomer Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[10][11] It allows for non-invasive observation of the molecule in its native solution state.

-

Causality of Method Choice: The chemical shift of nuclei, particularly ¹³C and ¹⁵N, is exquisitely sensitive to changes in electron density and hybridization. The conversion from an amino to an imino form, for instance, significantly alters the electronic environment of the pyridine ring carbons (C-2, C-4, C-6), providing a clear diagnostic marker.[2]

-

Key Observables:

-

¹³C NMR: Studies have shown that the chemical shifts of pyridine carbons C-2, C-4, and C-6 can differentiate between the amino form (in free bases) and the imino form (in hydrochlorides).[2]

-

¹H NMR: The proton signals, their integrations, and coupling constants provide structural information. In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer can be observed and their relative populations determined by integration.[11]

-

¹⁵N NMR: As the nitrogen atoms are directly involved in the proton exchange, ¹⁵N NMR offers direct insight into the tautomeric state, although it is less commonly used due to lower sensitivity.[12]

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

-

Causality of Method Choice: The tautomeric forms possess distinct functional groups that give rise to characteristic vibrational frequencies. This allows for a clear distinction, particularly between the neutral carboxylic acid and the zwitterionic carboxylate.

-

Key Observables:

-

Zwitterionic Form: Characterized by strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. It will lack the characteristic C=O stretch of a carboxylic acid (~1700 cm⁻¹).

-

Amino/Imino Forms: The N-H stretching region (3500-3300 cm⁻¹) and bending modes (~1650 cm⁻¹) provide information about the state of the amino/imino group.

-

Solid vs. Solution: IR spectra have confirmed the presence of extensive intra- and intermolecular hydrogen bonds in the molecular crystal, consistent with the zwitterionic structure.[3]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

-

Causality of Method Choice: It is the gold standard for determining atomic positions and connectivity in a crystal lattice, thereby definitively identifying the tautomer present.

-

Key Findings: X-ray diffraction studies have conclusively shown that this compound crystallizes in a zwitterionic form.[][8][9] The proton from the carboxylic acid is located on the pyridine ring nitrogen, and the structure is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds.[8]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental data.

-

Causality of Method Choice: Computational models can calculate the ground-state energies of different isomers that may be difficult to isolate or observe experimentally. This provides a thermodynamic basis for understanding the equilibrium position.

-

Key Applications:

-

Energy Calculations: DFT methods (e.g., B3LYP/6-311++G(d,p)) have been used to calculate the relative energies of various amino and imino tautomers, consistently finding the canonical amino form to be the most stable in the gas phase.[3][13]

-

Solvent Modeling: By incorporating solvent models (e.g., SCRF, CPCM), calculations can predict how the tautomeric equilibrium shifts in different media, aligning theoretical predictions with solution-phase experimental results.[14]

-

Data Summary and Experimental Workflow

Summary of Tautomeric Forms

The following table summarizes the key characteristics and conditions favoring each major tautomer of this compound.

| Tautomer | Structure | Predominant Conditions | Key Analytical Evidence |

| Amino Form | Pyridine-NH₂, COOH | Free base in solution | ¹³C NMR shifts, preservation of aromaticity.[2] |

| Imino Form | Dihydropyridine=NH, COOH | Acidic conditions (e.g., HCl salt) | Significant downfield shift of C2/C6 in ¹³C NMR.[2] |

| Zwitterionic Form | Pyridinium-NH⁺, COO⁻ | Solid crystalline state | X-ray crystallography[8][9], IR carboxylate bands.[3] |

General Experimental Workflow

The logical flow for a comprehensive investigation into the tautomerism of this compound integrates computational prediction with experimental validation.

Caption: A validated workflow for tautomer analysis.

Protocol: NMR-Based Determination of Tautomeric Equilibrium in Solution

This protocol provides a self-validating system for assessing the tautomeric preference of this compound in different solvent environments.

Objective: To quantify the relative populations of tautomers of this compound in solvents of varying polarity.

Materials:

-

This compound (≥98% purity)

-

Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Deuterium oxide (D₂O)

-

NMR spectrometer (≥400 MHz) with ¹H and ¹³C capabilities

-

High-precision NMR tubes

Methodology:

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound into three separate, clean vials.

-

To each vial, add ~0.7 mL of a different deuterated solvent (CDCl₃, DMSO-d₆, D₂O).

-

Ensure complete dissolution. Gentle sonication may be required, particularly for less polar solvents.

-

Filter the solutions through a cotton wool plug into appropriately labeled NMR tubes.

-

Causality: Using solvents with a wide range of polarities and hydrogen bonding capabilities (CDCl₃: non-polar; DMSO: polar aprotic; D₂O: polar protic) is crucial to perturb and thus probe the tautomeric equilibrium.[10]

-

-

NMR Spectrometer Setup:

-

Calibrate the spectrometer temperature (e.g., 298 K).

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to achieve optimal magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Trustworthiness: Proper instrument setup is paramount for acquiring high-resolution data, which is necessary for accurate integration and chemical shift determination.[15]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample. Use a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure quantitative accuracy of signal integrals.

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.

-

Expertise: Choosing appropriate acquisition parameters is key. A long relaxation delay in ¹H NMR is non-negotiable for quantitative analysis.[16]

-

-

Data Analysis & Interpretation:

-

Process all spectra using identical parameters (e.g., line broadening).

-

Reference the spectra (e.g., to residual solvent peaks).

-

For ¹³C Spectra: Carefully identify the signals for the pyridine ring carbons (C2-C6) and the carboxyl carbon. Compare the chemical shifts across the different solvents. A significant change in the C2/C6 shifts between solvents would suggest a shift in the amino-imino equilibrium.[2]

-

For ¹H Spectra: If distinct signals for different tautomers are observed, carefully integrate corresponding non-overlapping peaks. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

Correlate the observed shifts and populations with solvent polarity. For example, an increase in the population of a more polar tautomer (like the zwitterion) would be expected in more polar solvents like D₂O.

-

Conclusion and Outlook

The tautomerism of this compound is a classic yet critical example of structural dynamism in a heterocyclic system. Solid-state analysis definitively identifies a zwitterionic structure stabilized by a robust hydrogen-bonding network.[8] In solution, a delicate equilibrium exists, primarily favoring the aromatic amino form, but susceptible to shifts based on solvent and pH.[2]

For professionals in drug development, recognizing this tautomeric potential is vital. The specific tautomer present under physiological conditions will dictate the molecule's hydrogen bonding capacity, overall polarity, and shape, which are the ultimate determinants of its binding affinity to a biological target. Failure to account for the correct tautomeric form can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts. The integrated analytical workflow presented herein—combining predictive computational chemistry with definitive spectroscopic and crystallographic validation—provides a reliable framework for characterizing such systems, ensuring scientific integrity and accelerating the development of novel therapeutics.

References

- Pauk, K., et al. (1998). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid.

- Dobson, A. J., & Gerkin, R. E. (1997). This compound.

- Katritzky, A. R., et al. (1991).

- Elguero, J., et al. (1976).

- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

- Peng, C. S., & Tokmakoff, A. (2013). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

- Raczyńska, E. D., et al. (2018). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules. [Link]

- de la C. F. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

- Toso, R. D., et al. (2016). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry. [Link]

- Peng, C. S., & Tokmakoff, A. (2013). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

- Saad, E. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal. [Link]

- Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]

- Chen, K., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

- Pauli, G. F., et al. (2005).

- Wikipedia. (n.d.). Zwitterion. Wikipedia. [Link]

- aqion. (2024). Zwitterions and Amino Acids. aqion. [Link]

- da Silveira, L., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

- Remko, M., & M, M. (2002). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

- 2. CCCC 1994, Volume 59, Issue 9, Abstracts pp. 2057-2068 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. This compound | 5345-47-1 [amp.chemicalbook.com]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. chimia.ch [chimia.ch]

- 6. Zwitterion - Wikipedia [en.wikipedia.org]

- 7. Zwitterions and Amino Acids [aqion.de]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. | Sigma-Aldrich [sigmaaldrich.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 2-Aminonicotinic Acid: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 2-Aminonicotinic Acid

This compound, a pyridine carboxylic acid derivative, is a versatile building block in pharmaceutical and materials science research. Its utility in the synthesis of novel therapeutic agents and functional materials is intrinsically linked to its solubility profile in various organic solvents. A comprehensive understanding of its solubility is paramount for researchers in drug development and chemical synthesis, as it directly impacts reaction kinetics, purification strategies, and the formulation of final products. This guide provides an in-depth exploration of the factors governing the solubility of this compound and presents a robust experimental framework for its determination.

Theoretical Framework: Deconstructing the Solubility of this compound

The solubility of this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a molecule possessing both a basic amino group and an acidic carboxylic acid group, its behavior in solution is nuanced.

Molecular Structure and Intermolecular Forces:

This compound (MW: 138.12 g/mol ) is a crystalline solid with a high melting point of 295-297 °C (decomposes), indicative of strong intermolecular forces in its solid state. The presence of both hydrogen bond donors (-NH2, -COOH) and acceptors (N in the pyridine ring, C=O) allows for the formation of a robust crystal lattice structure.

A crucial aspect of its chemistry is its existence as a zwitterion, particularly in polar protic solvents. The acidic proton from the carboxylic acid can be transferred to the basic nitrogen of the pyridine ring, resulting in a molecule with both a positive and a negative formal charge. This zwitterionic character significantly influences its solubility. In non-polar and polar aprotic solvents, it is more likely to exist as a neutral molecule.

Solvent Properties and their Impact:

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to dissolve this compound.

-

Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both the cationic and anionic centers of the zwitterionic form of this compound, as well as the hydrogen bonding groups of the neutral form.

-